molecular formula C23H29NO2S B2569224 4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide CAS No. 1797955-66-8

4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide

Cat. No.: B2569224
CAS No.: 1797955-66-8
M. Wt: 383.55
InChI Key: GZSLCOVTOWXALN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide (CAS 1797955-66-8) is a chemical compound with a molecular formula of C 23 H 29 NO 2 S and a molecular weight of 383.55 g/mol . This benzamide derivative features a tert-butyl group and a phenylsulfanyl-substituted oxane ring, a structure that indicates potential for use in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those incorporating substituted benzamides, are frequently investigated for their biological activity and have been explored as key intermediates or active agents in the development of therapeutics for various diseases . For instance, research into related molecules has focused on targets such as apoptosis regulators, highlighting the value of such scaffolds in pioneering new treatment pathways . This product is supplied for laboratory research purposes. It is not intended for diagnostic or therapeutic use, or for any form of human consumption. Researchers should handle all chemicals with appropriate safety precautions. Predicted physical properties include a density of 1.14±0.1 g/cm³ at 20 °C and a boiling point of 552.7±45.0 °C .

Properties

IUPAC Name

4-tert-butyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2S/c1-22(2,3)19-11-9-18(10-12-19)21(25)24-17-23(13-15-26-16-14-23)27-20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSLCOVTOWXALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Phenylsulfanyl Oxane Moiety: The phenylsulfanyl oxane moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable oxane derivative with a phenylsulfanyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or organometallic reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six structurally related benzamide derivatives, focusing on structural motifs, biological activities, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Key Structural Features Biological Activity (if reported) LogP/Solubility Insights Synthesis Yield/Purity References
4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide (Target) 4-tert-butylbenzamide, oxan-4-ylmethyl linker, phenylsulfanyl group Not explicitly reported High LogP (tert-butyl, thioether) Not reported -
4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide 4-tert-butylbenzamide, sulfonamide linker, thiazole ring Potential kinase/protease inhibition (thiazole motif) Moderate solubility (sulfonamide) Commercial availability
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide Chlorobenzamide, phenylsulfanylmethyl group Not reported High LogP (chloro, thioether) Commercial (Parchem Chemicals)
4-formyl-N-[(oxan-4-yl)methyl]benzamide Formylbenzamide, oxan-4-ylmethyl group Protein-protein interaction stabilizer Lower LogP (polar formyl) 42% yield, 99% purity
4-tert-butyl-N-(4-methoxyphenyl)benzamide 4-tert-butylbenzamide, methoxyphenyl group Not reported Moderate LogP (methoxy) Commercial availability
LMM5/LMM11 (1,3,4-oxadiazoles) Benzamide, sulfamoyl linker, 1,3,4-oxadiazole, furan/methoxy substituents Antifungal (C. albicans), thioredoxin reductase inhibition Solubility in DMSO/PF-127 Purchased (Life Chemicals)

Key Research Findings

Role of Sulfur-Containing Groups :

  • The phenylsulfanyl group in the target compound and 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide may enhance membrane permeability due to hydrophobic interactions. In contrast, the sulfonamide-thiazole group in ’s compound could target enzymes like kinases or proteases via hydrogen bonding.
  • LMM5/LMM11 demonstrate that sulfur-linked groups (e.g., sulfamoyl) contribute to antifungal activity by inhibiting thioredoxin reductase, suggesting similar mechanisms for the target compound if tested.

Impact of the Oxan-4-yl Group :

  • The oxan-4-ylmethyl group in the target and 4-formyl-N-[(oxan-4-yl)methyl]benzamide likely improves solubility compared to purely aromatic analogs (e.g., 4-tert-butyl-N-(4-methoxyphenyl)benzamide ). This moiety’s tetrahedral geometry may also facilitate binding to enzymes with hydrophobic pockets.

Biological Activity Trends :

  • Compounds with sulfonamide or sulfamoyl linkers (e.g., LMM5/LMM11 ) show marked antifungal or enzyme-inhibitory activity, whereas simpler benzamides (e.g., 4-tert-butyl-N-(4-methoxyphenyl)benzamide ) lack reported bioactivity, highlighting the importance of functional group complexity.

Synthetic Accessibility :

  • The target compound’s synthesis may parallel that of 4-formyl-N-[(oxan-4-yl)methyl]benzamide , which achieved 42% yield via carbodiimide coupling. Commercial availability of analogs like LMM5/LMM11 and 4-chloro derivatives suggests scalability for structure-activity relationship (SAR) studies.

Biological Activity

4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₃N₃O₂S
  • Molecular Weight : 345.47 g/mol

Pharmacological Properties

  • FXR Antagonism : The compound has been evaluated for its activity as a farnesoid X receptor (FXR) antagonist. FXR plays a crucial role in bile acid and lipid metabolism, making it a target for metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the benzamide structure can significantly influence biological activity:

  • Substituent Variations : Altering the tert-butyl group or the phenylsulfanyl moiety can enhance potency and selectivity towards specific biological targets.
  • Oxan Ring Influence : The presence of the oxan ring is critical for maintaining the structural integrity necessary for biological interactions.

Study 1: FXR Antagonism

A study conducted by researchers aimed at synthesizing derivatives of related compounds found that this compound demonstrated moderate FXR antagonistic activity. The study highlighted that replacing certain functional groups could lead to improved efficacy and stability in biological assays .

CompoundFXR ActivityStability
Compound AModerateStable
This compoundModerateImproved
Compound BHighUnstable

Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of various benzamide derivatives, including our compound of interest. The findings suggested that compounds with a similar structure showed significant scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. Q1. What are the established synthetic routes for 4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide, and how is its purity verified?

The compound can be synthesized via acylation of amines followed by catalytic hydrogenation. For example, derivatives of benzamide are often prepared using nitro precursors (e.g., 4-nitro-N-substituted benzamide) reduced with Raney-Ni in methanol . Purity and structural confirmation rely on NMR (e.g., ¹H/¹³C for tert-butyl and phenylsulfanyl groups), IR (amide C=O stretching ~1650 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. Q2. What solvent systems and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like methanol or acetonitrile are preferred for acylation, while hydrogenation requires H₂ gas (1–3 atm) at 50–80°C. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Synthetic Challenges

Q. Q3. How can competing side reactions (e.g., over-reduction or oxidation) be mitigated during synthesis?

Controlled hydrogenation pressure (1–2 atm) prevents over-reduction of the phenylsulfanyl group. Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) stabilize thioether moieties during storage. Reaction intermediates, such as nitro precursors, require strict moisture control to avoid hydrolysis .

Q. Q4. What strategies improve yield in large-scale synthesis?

Continuous flow reactors enhance mixing and heat transfer for exothermic steps like acylation. Catalytic systems (e.g., Pd/C or Raney-Ni) are recycled via filtration, and solvent recovery (e.g., methanol distillation) reduces costs. Yield optimization (≥80%) is achieved by adjusting stoichiometry (1.2:1 acyl chloride:amine ratio) .

Structural and Functional Analysis

Q. Q5. How is the tert-butyl group’s steric influence assessed in structural studies?

X-ray crystallography reveals conformational rigidity imparted by the tert-butyl group, while NOESY NMR detects spatial proximity between the tert-butyl and oxane ring protons. Computational geometry optimization (DFT) predicts steric hindrance effects on rotational freedom .

Q. Q6. What spectroscopic techniques resolve ambiguities in the oxane ring’s conformation?

Variable-temperature NMR (VT-NMR) distinguishes axial/equatorial substituents on the oxane ring by observing splitting patterns. Dynamic rotational barriers are quantified using 2D EXSY experiments .

Biological Activity and Mechanisms

Q. Q7. What in vitro assays are used to evaluate its antimicrobial potential?

Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) are standard. The phenylsulfanyl group enhances membrane penetration, while tert-butyl improves metabolic stability .

Q. Q8. How does it interact with bacterial enzyme targets like AcpS-PPTase?

Surface plasmon resonance (SPR) measures binding affinity (KD values). Mutagenesis studies (e.g., alanine scanning) identify critical residues in the enzyme’s active site. Molecular docking (AutoDock Vina) predicts binding poses of the benzamide moiety .

Stability and Reactivity

Q. Q9. Under what conditions does the phenylsulfanyl group degrade, and how is stability tested?

Oxidative degradation (e.g., with H₂O₂) forms sulfoxide/sulfone byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation. Lyophilization or storage at -20°C in amber vials extends shelf life .

Q. Q10. What reactive intermediates form during photodegradation?

LC-MS identifies radicals (e.g., thiyl radicals) generated under UV light (254 nm). Spin-trapping agents (e.g., DMPO) in EPR spectroscopy confirm radical species. Protective additives (e.g., UV absorbers) mitigate degradation .

Computational and Comparative Studies

Q. Q11. How do SAR studies guide the design of analogs with improved potency?

Quantitative SAR (QSAR) models correlate logP values (tert-butyl enhances lipophilicity) with antibacterial activity. Trifluoromethyl substitutions (cf. ) improve target affinity but reduce solubility—balance achieved via logD optimization (pH 7.4) .

Q. Q12. What molecular dynamics (MD) simulations reveal about its membrane permeability?

All-atom MD simulations in lipid bilayers (e.g., POPC) show the phenylsulfanyl group anchors the compound near phospholipid headgroups, while tert-butyl facilitates passive diffusion. Permeability coefficients (Papp) from Caco-2 assays validate simulations .

Addressing Data Contradictions

Q. Q13. How are discrepancies in reported biological activities resolved?

Meta-analyses control for variables like assay protocols (e.g., broth microdilution vs. agar dilution) or bacterial strains (ATCC vs. clinical isolates). Orthogonal assays (e.g., time-kill curves vs. MIC) confirm bacteriostatic vs. bactericidal effects .

Safety and Handling

Q. Q14. What PPE and engineering controls are mandated for safe handling?

Use nitrile gloves, lab coats, and fume hoods during synthesis. Spills are neutralized with 10% sodium bicarbonate and absorbed in vermiculite. Toxicity data gaps require treating the compound as a Health Hazard Level 2 (NFPA) .

Analytical Method Development

Q. Q15. How are LC-MS methods validated for quantifying trace impurities?

ICH guidelines require linearity (R² >0.99), precision (%RSD <5%), and LOQ ≤0.1%. Column: C18 (2.6 µm, 150 mm); mobile phase: 0.1% formic acid in acetonitrile/water. Impurity profiling identifies sulfone derivatives as major degradants .

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